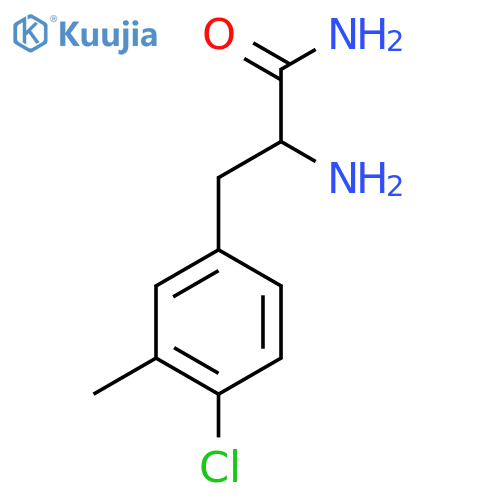Cas no 2171613-45-7 (2-Amino-3-(4-chloro-3-methylphenyl)propanamide)

2171613-45-7 structure
商品名:2-Amino-3-(4-chloro-3-methylphenyl)propanamide
2-Amino-3-(4-chloro-3-methylphenyl)propanamide 化学的及び物理的性質
名前と識別子
-
- 2171613-45-7
- 2-amino-3-(4-chloro-3-methylphenyl)propanamide
- EN300-1282822
- 2-Amino-3-(4-chloro-3-methylphenyl)propanamide
-
- インチ: 1S/C10H13ClN2O/c1-6-4-7(2-3-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H2,13,14)
- InChIKey: KHYUJHCWLDGFKA-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1C)CC(C(N)=O)N
計算された属性
- せいみつぶんしりょう: 212.0716407g/mol
- どういたいしつりょう: 212.0716407g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 69.1Ų
2-Amino-3-(4-chloro-3-methylphenyl)propanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1282822-0.05g |
2-amino-3-(4-chloro-3-methylphenyl)propanamide |
2171613-45-7 | 0.05g |
$1020.0 | 2023-06-07 | ||
| Enamine | EN300-1282822-2.5g |
2-amino-3-(4-chloro-3-methylphenyl)propanamide |
2171613-45-7 | 2.5g |
$2379.0 | 2023-06-07 | ||
| Enamine | EN300-1282822-5.0g |
2-amino-3-(4-chloro-3-methylphenyl)propanamide |
2171613-45-7 | 5g |
$3520.0 | 2023-06-07 | ||
| Enamine | EN300-1282822-0.5g |
2-amino-3-(4-chloro-3-methylphenyl)propanamide |
2171613-45-7 | 0.5g |
$1165.0 | 2023-06-07 | ||
| Enamine | EN300-1282822-1.0g |
2-amino-3-(4-chloro-3-methylphenyl)propanamide |
2171613-45-7 | 1g |
$1214.0 | 2023-06-07 | ||
| Enamine | EN300-1282822-10.0g |
2-amino-3-(4-chloro-3-methylphenyl)propanamide |
2171613-45-7 | 10g |
$5221.0 | 2023-06-07 | ||
| Enamine | EN300-1282822-0.25g |
2-amino-3-(4-chloro-3-methylphenyl)propanamide |
2171613-45-7 | 0.25g |
$1117.0 | 2023-06-07 | ||
| Enamine | EN300-1282822-0.1g |
2-amino-3-(4-chloro-3-methylphenyl)propanamide |
2171613-45-7 | 0.1g |
$1068.0 | 2023-06-07 |
2-Amino-3-(4-chloro-3-methylphenyl)propanamide 関連文献
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
2171613-45-7 (2-Amino-3-(4-chloro-3-methylphenyl)propanamide) 関連製品
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
